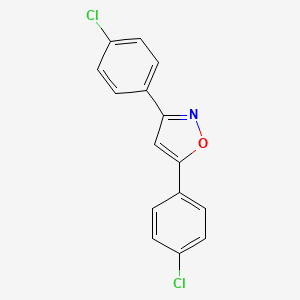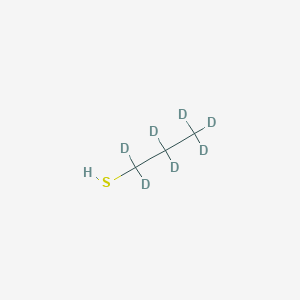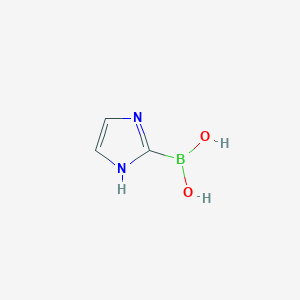
6-Bromo-3-iodoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Bromo-3-iodoquinolin-4(1H)-one and related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through cyclization and halogenation steps. For instance, Wang et al. (2015) describe a process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, undergoing cyclization and substitution reactions to yield the desired quinoline derivatives (Wang et al., 2015). Similarly, Wu et al. (2010) achieved the synthesis through a one-pot three-component reaction, highlighting the efficiency of such methods in constructing the quinoline core (Wu et al., 2010).
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : 6-Bromo-4-iodoquinoline is an important intermediate for synthesizing many biologically active compounds, such as GSK2126458. It is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through steps including cyclization and substitution reactions (Wang et al., 2015).
Regioselective Functionalization : A method for the regioselective functionalization of quinolin-4(1H)-ones, starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, is based on sequential palladium-catalyzed cross-coupling reactions. This approach is useful for generating libraries of chemically diverse 4-quinolones (Mugnaini et al., 2011).
Preparation of 6-Aminoquinazolin-4(3H)-ones : The preparation of 6-aminoquinazolin-4(3H)-ones requires the use of platinum–metal group catalysis on corresponding C-6-iodo or 6-bromo precursors. This preparation method is significant for SNAr reactions directly at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus (Barlaam et al., 2012).
Synthesis of Quinoline Derivatives : 6-Bromo- and 6-iodoquinolines are used in efficient and selective synthesis of various quinoline derivatives, playing a role in bromination reactions and as intermediates in further chemical transformations (Şahin et al., 2008).
Antifungal Bioactivities : Certain 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, have been synthesized and found to possess good antifungal activity. This highlights the potential of these compounds in developing new antifungal agents (Ouyang et al., 2006).
Halofuginone Hydrobromide Synthesis : 6-Bromo-3-iodoquinolin-4(1H)-one derivatives are involved in the synthesis of halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry, demonstrating its importance in veterinary medicine (Zhang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3-iodo-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKEUFMIJMMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)
![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)
